6-((4-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
Description
This compound features a hybrid structure combining a pyrimidine-2,4-dione core with a 1,2,4-triazole ring substituted with two 4-methoxyphenyl groups and a thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl moiety. Its design likely targets enzymes or receptors sensitive to aromatic and heterocyclic motifs, such as kinases or oxidoreductases. The methoxy groups enhance lipophilicity and metabolic stability, while the thioether bridge may influence redox activity or metal coordination .
Properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-32-17-7-3-14(4-8-17)19(29)13-34-23-27-26-20(11-15-12-21(30)25-22(31)24-15)28(23)16-5-9-18(33-2)10-6-16/h3-10,12H,11,13H2,1-2H3,(H2,24,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUJYILCDCROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((4-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione represents a complex molecular structure with significant potential for biological activity. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core linked to a triazole moiety, which is known for its diverse biological activities. The presence of methoxyphenyl groups enhances its lipophilicity and potential for enzyme interactions.
Molecular Formula
- C : 25
- H : 24
- N : 6
- O : 5
- S : 1
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various pathogens, including Mycobacterium tuberculosis (Mtb), demonstrating promising inhibitory effects.
Inhibition Studies
- IC50 Values : The compound showed an IC50 value of approximately 5.3 µM against Mtb, indicating effective growth inhibition in vitro. This was comparable to existing antitubercular agents, suggesting its potential as a lead compound for drug development .
Anti-inflammatory Activity
Triazole-containing compounds have been shown to modulate inflammatory pathways. The specific compound's structure allows it to interact with enzymes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.
- 15-Lipoxygenase Inhibition : The compound selectively inhibits the linoleate oxygenase activity of ALOX15, which is crucial in various inflammatory diseases . This inhibition can lead to decreased inflammation and pain in affected tissues.
Anticancer Potential
The biological activity of this compound extends to anticancer properties. Triazoles are known to exert cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound induces apoptosis at concentrations lower than those required for cytotoxicity against normal cells.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways .
Structure-Activity Relationship (SAR)
The presence of substituents such as methoxy groups significantly influences the biological activity of triazole derivatives. Modifications at specific positions can enhance potency or selectivity against certain targets.
Summary of SAR Findings
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy | Para | Increased lipophilicity |
| Thioether | Adjacent to Triazole | Enhanced antimicrobial activity |
| Carbonyl | Adjacent to Pyrimidine | Improved anticancer properties |
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial and antifungal agent. The presence of the triazole moiety is particularly significant as triazoles are known for their antifungal properties.
Case Study: Antifungal Activity
In a study evaluating various triazole derivatives, it was found that compounds similar to the one exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
Agricultural Applications
The compound's structural features suggest potential use as a fungicide in agriculture. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal pathogens.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
| Alternaria solani | 150 | 80 |
This data indicates that the compound can significantly reduce fungal growth at relatively low concentrations.
Material Science
Research has indicated that derivatives of this compound can be utilized in the development of polymer materials with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Polymer Blends
In experiments involving blends of polyvinyl chloride (PVC) with the compound, improvements in tensile strength and thermal resistance were observed. This suggests potential applications in creating durable materials for construction and automotive industries.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparisons
Table 1: Structural Features of Key Analogues
Key Observations :
- Triazole vs. Pyrimidine Cores : The target compound’s triazole-pyrimidine hybrid may offer dual binding interactions compared to simpler pyrimidine derivatives (e.g., 5b, 5c) .
- Substituent Effects : The 4-methoxyphenyl groups in the target compound and 6s enhance lipophilicity, while nitrile (5b, 5c) or trifluoromethyl (5c) groups improve metabolic resistance .
- Thioether Linkers : The thioether in the target compound and 5c may facilitate redox-mediated interactions, contrasting with ester or nitrile linkages in others .
Key Observations :
- Synthetic Efficiency : High yields (>80%) for triazole derivatives (e.g., 6l, 6s) suggest robust coupling strategies, whereas pyrimidine derivatives (5b) require longer reaction times .
- Thermal Stability : Higher melting points in nitrile-containing compounds (6s, 5b) correlate with increased crystallinity due to polar substituents .
Key Observations :
- Structural-Activity Relationships : Trifluoromethyl groups (5c) enhance antibacterial activity but reduce solubility, whereas methoxy groups balance lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
